
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane
Descripción general
Descripción
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane (DHS) is a cyclic siloxane compound that has been studied for its potential applications in a variety of scientific research areas. DHS has been found to have a range of biochemical and physiological effects, and is used in a number of lab experiments.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane has been studied for its potential applications in a variety of scientific research areas, such as drug delivery, tissue engineering, and nanomedicine. It has been used as a drug carrier for the delivery of drugs to specific sites within the body, and as a scaffold for tissue engineering. 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane has also been used in the development of nanomedicines, which are nanoscale particles that can be used to deliver drugs or other therapeutic agents directly to cells.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is not yet fully understood. However, it is believed that 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane can interact with proteins and other biomolecules in the body, allowing it to be taken up by cells and used as a drug carrier. It is also believed that 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane can form hydrogen bonds with proteins and other biomolecules, allowing it to interact with them and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane are not yet fully understood. However, it has been found to interact with proteins and other biomolecules in the body, which may lead to changes in their structure and function. 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane has also been found to have anti-inflammatory effects, and to be able to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane in lab experiments has several advantages. It is a relatively low-cost compound, and it can be easily synthesized using RCM. It is also biocompatible, making it suitable for use in experiments involving cells or tissues. However, 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane are numerous. Further research could be conducted to better understand its mechanism of action, and to develop new applications for it, such as in gene therapy or drug delivery. Additionally, further research could be conducted to improve the solubility of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane in water, which would make it more suitable for use in a wider range of experiments. Finally, further research could be conducted to investigate the potential therapeutic effects of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane, such as its anti-inflammatory effects.
Métodos De Síntesis
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is synthesized through a process called ring-closing metathesis (RCM). This process involves the use of a catalyst, such as a Grubbs catalyst, to break and reform double bonds in order to form a new ring structure. The reaction typically takes place in a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature is usually kept low, between 0 and 40°C, in order to prevent the formation of unwanted byproducts.
Propiedades
IUPAC Name |
trimethoxy-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O8Si/c1-16-7-8-21-11-12-23-14-13-22-10-9-20-6-5-15-24(17-2,18-3)19-4/h5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJYFXEWWVKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216922 | |
| Record name | 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
CAS RN |
132388-52-4 | |
| Record name | 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7,10,13,16,19-Hexaoxa-3-silaeicosane, 3,3-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




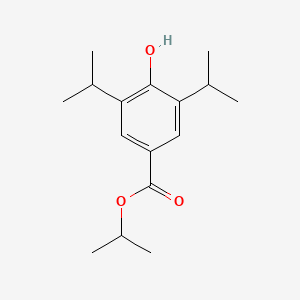

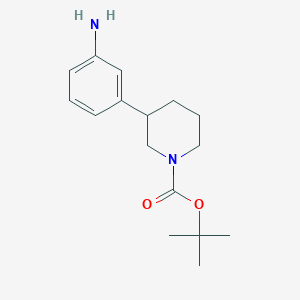


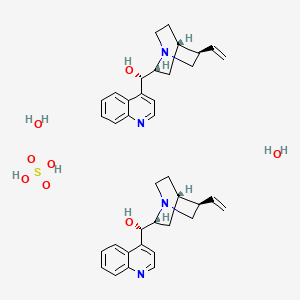
![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)
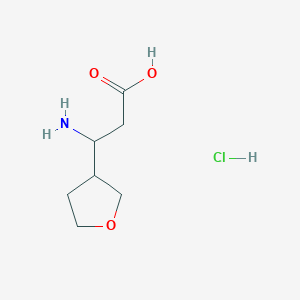


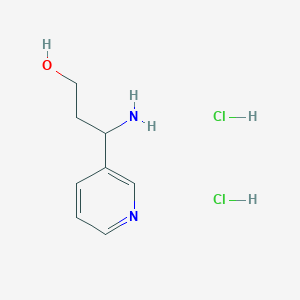
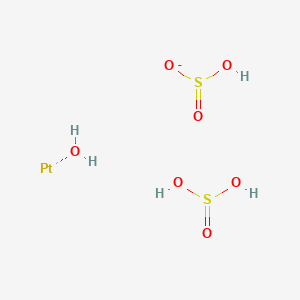
![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)